molecular formula C16H17N7O2 B2602515 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 1903879-33-3

3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2602515
CAS No.: 1903879-33-3
M. Wt: 339.359
InChI Key: QXKUHOBTSODPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a triazole and pyrazine ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The pyrazine ring can be synthesized through condensation reactions involving diamines and diketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one apart is its unique combination of the triazole and pyrazine rings, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-11-19-20-14-13(17-5-6-23(11)14)21-7-9-22(10-8-21)16(25)12-3-2-4-18-15(12)24/h2-6H,7-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKUHOBTSODPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.